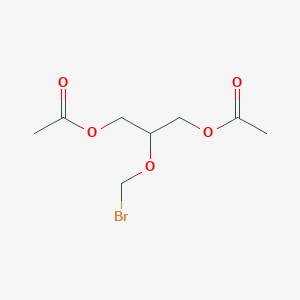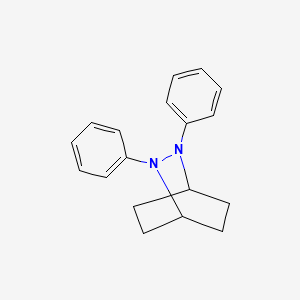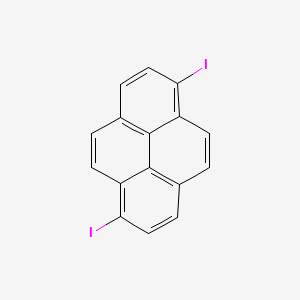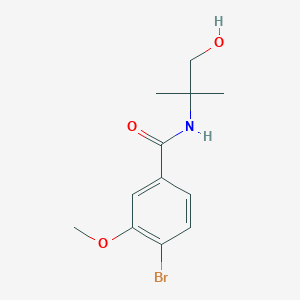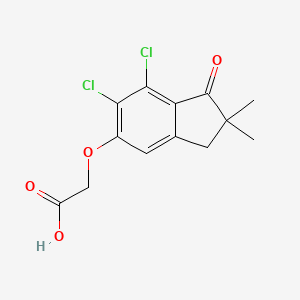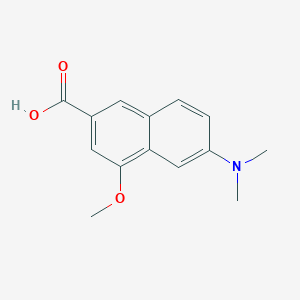
6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a carboxylic acid group at the second position, a dimethylamino group at the sixth position, and a methoxy group at the fourth position on the naphthalene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- can be achieved through several synthetic routes. One common method involves the nitration of 2-naphthoic acid followed by reduction and subsequent substitution reactions. The nitration of 2-naphthoic acid typically uses concentrated nitric acid and sulfuric acid as reagents. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as iron and hydrochloric acid. Finally, the dimethylamino group is introduced through a substitution reaction using dimethylamine, and the methoxy group is introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of reagents and conditions in industrial settings is optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenemethanol or naphthaldehyde derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-hydroxy-
- 2-Naphthalenecarboxylic acid, 6-(diethylamino)-4-methoxy-
- 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-ethoxy-
Uniqueness
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- is unique due to the specific combination of functional groups on the naphthalene ring. The presence of both dimethylamino and methoxy groups provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-(dimethylamino)-4-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-15(2)11-5-4-9-6-10(14(16)17)7-13(18-3)12(9)8-11/h4-8H,1-3H3,(H,16,17) |
InChI Key |
ZEMJPMVEEXRKON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C(C=C2C=C1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


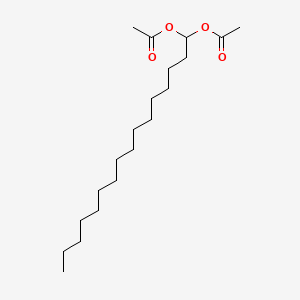
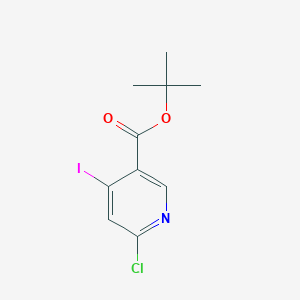
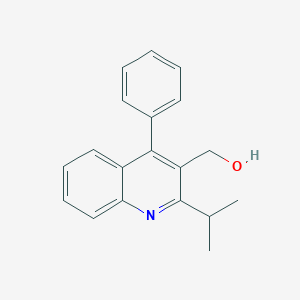
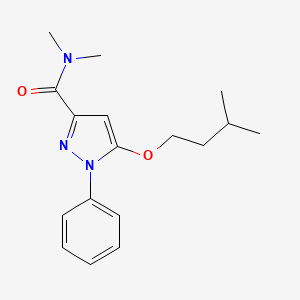
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
